molecular formula C10H11NO5 B2455359 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid CAS No. 1784632-67-2

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid

Cat. No.: B2455359
CAS No.: 1784632-67-2
M. Wt: 225.2
InChI Key: ZTTGYORZZCXMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a methoxy group and a methoxycarbonylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Nitration: The 3-methoxybenzoic acid undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Carbamoylation: The amino group is then reacted with methyl chloroformate to form the methoxycarbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The methoxycarbonylamino group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: 3-Carboxy-4-((methoxycarbonyl)amino)benzoic acid.

    Reduction: 3-Methoxy-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The methoxycarbonylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, stabilizing the compound within a biological system.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Methoxybenzoic acid: Lacks the amino and methoxycarbonyl groups.

    3-Methoxybenzoic acid: Lacks both the amino and methoxycarbonyl groups.

Uniqueness

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both the methoxy and methoxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-methoxy-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-8-5-6(9(12)13)3-4-7(8)11-10(14)16-2/h3-5H,1-2H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTGYORZZCXMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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